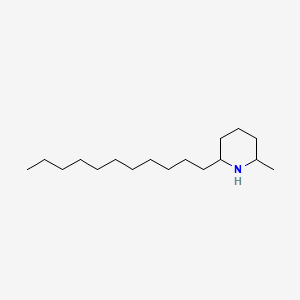
Piperidine, 2-methyl-6-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-undecylpiperidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of a δ-amino carbonyl intermediate derived from L-lysine . This intermediate undergoes enzymatic transformation to form Δ1-piperideine, which then cyclizes to produce the piperidine ring . The undecyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 2-methyl-6-undecylpiperidine may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-undecylpiperidine undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
2-Methyl-6-undecylpiperidine has several scientific research applications:
Mechanism of Action
2-Methyl-6-undecylpiperidine exerts its effects through various mechanisms:
Chemical Communication: In ants, it signals queen fertility status, influencing worker behavior and colony organization.
Quorum Sensing Inhibition: In bacteria like Pseudomonas aeruginosa, solenopsin A disrupts quorum-sensing signaling, reducing virulence and biofilm formation.
Anti-Tumor Activity: The compound promotes mast cell degranulation, releasing histamine and vasoactive amines, which can lead to cell necrosis and anti-tumor effects.
Comparison with Similar Compounds
2-Methyl-6-undecylpiperidine can be compared with other piperidine derivatives:
cis-2-Methyl-6-n-undecylpiperidine: Another isomer with similar chemical properties but different spatial arrangement.
trans-2-Methyl-6-n-undecylpiperidine: Another isomer with different stereochemistry.
Other Piperidines: Compounds like 2-methyl-6-alkylpiperidines and 2-methyl-6-alkenylpiperidines share similar structures but differ in the length and saturation of the alkyl chain.
These comparisons highlight the unique structural features and biological activities of 2-methyl-6-undecylpiperidine.
Properties
CAS No. |
83709-88-0 |
|---|---|
Molecular Formula |
C17H35N |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
InChI Key |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


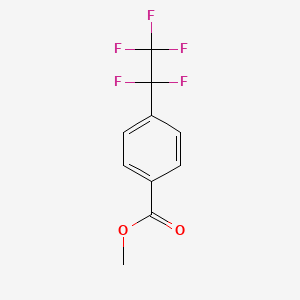

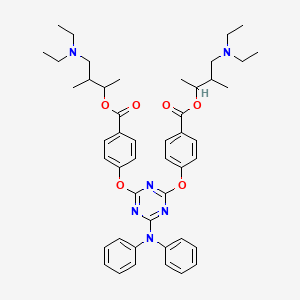

![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
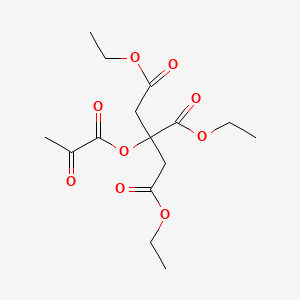
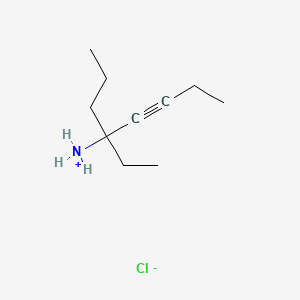
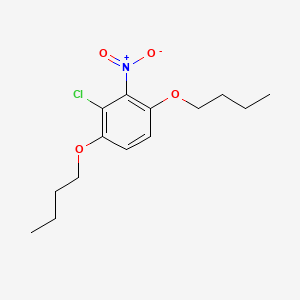
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)

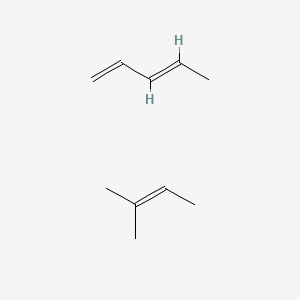
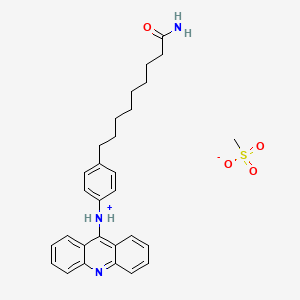
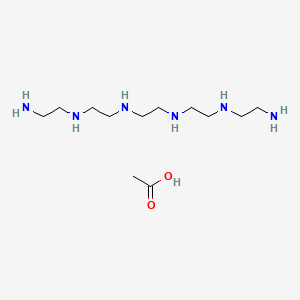
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
